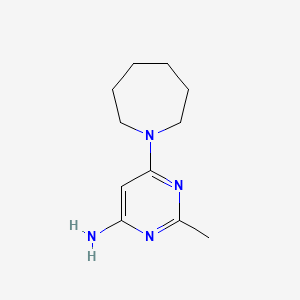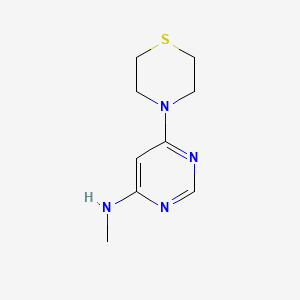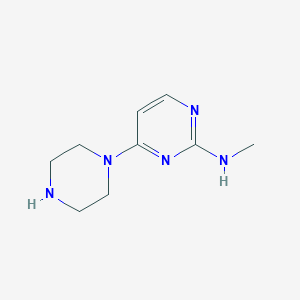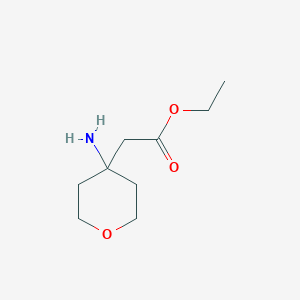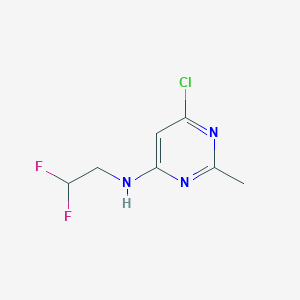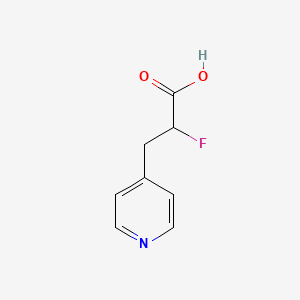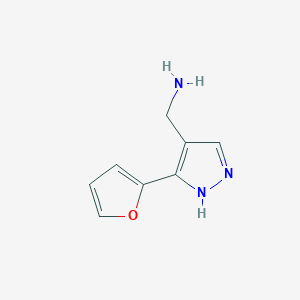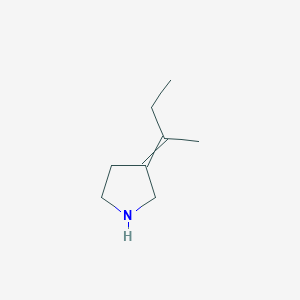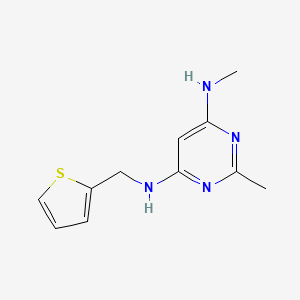![molecular formula C10H9ClN4O2 B1493152 5-(6-Chlorpyrimidin-4-yl)tetrahydro-pyrrolo[3,4-c]pyrrol-1,3(2H,3aH)-dion CAS No. 1994003-05-2](/img/structure/B1493152.png)
5-(6-Chlorpyrimidin-4-yl)tetrahydro-pyrrolo[3,4-c]pyrrol-1,3(2H,3aH)-dion
Übersicht
Beschreibung
5-(6-chloropyrimidin-4-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione (also known as 5-chloropyrimidin-4-yl-tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione or 5-Cl-THPP-1,3) is a novel heterocyclic compound that has been studied for its potential therapeutic applications. It is a member of the pyrrolo[3,4-c]pyrrole family of compounds and has been found to possess a variety of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer properties. This compound has been studied extensively in the laboratory and is being evaluated for its potential use in the clinical setting.
Wissenschaftliche Forschungsanwendungen
Synthese von unsymmetrisch tetrasubstituierten Pyrrolen
Pyrrolo[1,2-a]pyrimidine werden unter Verwendung von NH-Pyrrolen synthetisiert. Diese Verbindungen weisen zeitabhängige aggregationsinduzierte Emissionsverstärkungseigenschaften (AIEE) auf, die für die Entwicklung neuer optischer Materialien oder Sensoren nützlich sein könnten .
Regioselektive Synthese neuer Pyrimidinderivate
Pyrimidine werden in der regioselektiven Synthese verwendet, bei der spezifische Atome oder Gruppen an vorbestimmten Stellen des Moleküls eingeführt werden. Dies hat Auswirkungen auf die Herstellung von Molekülen mit gewünschten Eigenschaften für die Pharmazeutik oder die Materialwissenschaft .
Aminierung von Dichlorpyrimidinen
Der Aminierungsprozess, der Dichlorpyrimidine mit Polyaminen beinhaltet, kann zur Bildung von N,N′-Bis(6-chlorpyrimidin-4-yl)-Derivaten führen. Diese Derivate könnten potenzielle Anwendungen bei der Herstellung neuer Verbindungen für die Arzneimittelentwicklung oder die chemische Synthese haben .
Wirkmechanismus
Target of Action
The primary target of 5-(6-chloropyrimidin-4-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is the Aurora kinases . Aurora kinases are a family of serine/threonine kinases that play a crucial role in cell division. They are involved in the regulation of mitosis, or cell division, and are essential for maintaining the genetic stability of a cell.
Mode of Action
The compound acts as a potent inhibitor of Aurora kinases . It binds to the active site of these kinases, preventing them from carrying out their normal function. This disruption can lead to cell cycle arrest and ultimately cell death, particularly in cancer cells that rely heavily on these kinases for survival and proliferation.
Pharmacokinetics
The compound has been described as having favorable chemico-physical and pharmacokinetic properties . This suggests that it may have good bioavailability, meaning it can be effectively absorbed and utilized by the body.
Result of Action
The result of the compound’s action is a potent antitumor effect. By inhibiting Aurora kinases, it can induce cell cycle arrest and cell death in cancer cells . This makes it a promising candidate for the development of new anticancer therapies.
Biochemische Analyse
Biochemical Properties
5-(6-chloropyrimidin-4-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, such as cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation . The interaction between 5-(6-chloropyrimidin-4-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione and CDK2 involves binding to the active site of the enzyme, thereby preventing its activity and leading to cell cycle arrest .
Cellular Effects
The effects of 5-(6-chloropyrimidin-4-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cell lines by activating apoptotic pathways and inhibiting survival signals . Additionally, 5-(6-chloropyrimidin-4-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione affects gene expression by altering the transcriptional activity of specific genes involved in cell proliferation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 5-(6-chloropyrimidin-4-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, the binding of 5-(6-chloropyrimidin-4-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione to CDK2 results in the inhibition of the enzyme’s activity, which in turn affects the cell cycle progression . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(6-chloropyrimidin-4-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to 5-(6-chloropyrimidin-4-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 5-(6-chloropyrimidin-4-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, 5-(6-chloropyrimidin-4-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
5-(6-chloropyrimidin-4-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450s play a crucial role in the oxidation and subsequent conjugation of 5-(6-chloropyrimidin-4-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione, leading to the formation of metabolites that are excreted from the body .
Transport and Distribution
The transport and distribution of 5-(6-chloropyrimidin-4-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments . The localization and accumulation of 5-(6-chloropyrimidin-4-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione within cells can influence its activity and function .
Subcellular Localization
The subcellular localization of 5-(6-chloropyrimidin-4-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is critical for its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications may direct 5-(6-chloropyrimidin-4-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione to specific cellular compartments, influencing its effects on cellular processes .
Eigenschaften
IUPAC Name |
5-(6-chloropyrimidin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O2/c11-7-1-8(13-4-12-7)15-2-5-6(3-15)10(17)14-9(5)16/h1,4-6H,2-3H2,(H,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTRTPIJVDUUAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1C3=CC(=NC=N3)Cl)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



